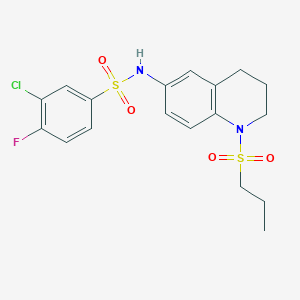

3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2O4S2/c1-2-10-27(23,24)22-9-3-4-13-11-14(5-8-18(13)22)21-28(25,26)15-6-7-17(20)16(19)12-15/h5-8,11-12,21H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFFRQUDNUCEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves multiple steps, starting from commercially available starting materials. Typical synthetic routes include:

Formation of the Tetrahydroquinoline Moiety: : This step usually involves the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Propylsulfonyl Group: : The tetrahydroquinoline intermediate is then treated with propylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the propylsulfonyl group.

Substitution Reactions: : The final compound is obtained by performing nucleophilic substitution reactions to introduce the chloro and fluoro substituents on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable processes such as continuous flow chemistry, which allows for efficient and controlled synthesis of the compound in large quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes several types of reactions, including:

Oxidation: : The compound can be oxidized under mild conditions to form sulfoxides and sulfones.

Reduction: : Reduction reactions can convert the sulfonamide group to amines.

Substitution: : Nucleophilic and electrophilic substitution reactions occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: : Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

Reduction: : Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: : Conditions often include the use of bases (e.g., NaH) and solvents (e.g., DMF) to facilitate nucleophilic substitutions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has significant applications in:

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Serves as a tool in biochemical studies to investigate enzyme inhibition and protein interactions.

Medicine: : Explored for potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

Industry: : Utilized in the development of novel materials and coatings due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: : It may interact with enzymes and proteins, inhibiting their activity or modifying their function.

Pathways Involved: : It can interfere with metabolic pathways, such as those involved in cell growth and proliferation, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Compound A : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in )

- Molecular Weight : 589.1 g/mol .

- Structure : Contains a pyrazolopyrimidine core linked to a fluorinated chromene and a benzenesulfonamide group.

- Comparison: Unlike the target compound, Compound A lacks a tetrahydroquinoline system but shares the sulfonamide functionality. The presence of multiple fluorine atoms and a chromene moiety likely enhances its metabolic stability compared to the target compound’s simpler halogenation pattern .

Compound B : 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ()

- Structure: Features a dihydroquinoline core with a carboxylate ester and dual sulfonamide groups.

- Comparison: Both compounds incorporate a partially saturated quinoline scaffold. However, Compound B includes a cyclopropyl group and a carboxylate ester, which may alter solubility and target engagement compared to the target compound’s propylsulfonyl and benzenesulfonamide groups .

Halogenation and Functional Group Analysis

Perfluorinated Benzenesulfonic Acid Derivatives ()

- Examples :

- [70729-63-4]: Sodium salt of a perfluorinated benzenesulfonic acid with pentafluoroethyl and trifluoromethyl substituents.

- [52584-45-9]: Similar structure with sodium counterion.

- Comparison :

- These compounds are highly fluorinated, leading to extreme hydrophobicity and environmental persistence. In contrast, the target compound has only one fluorine and one chlorine atom, balancing lipophilicity and biodegradability .

Biological Activity

The compound 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is , with a molecular weight of approximately 412.49 g/mol . The presence of a chloro group and a fluoro group in its structure contributes to its unique chemical properties, enhancing its interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Chloro Group | Enhances lipophilicity and biological activity |

| Fluoro Group | Increases binding affinity to targets |

| Tetrahydroquinoline Framework | Provides structural stability |

| Sulfonamide Moiety | Imparts solubility and bioactivity |

Pharmacological Potential

Research indicates that compounds similar to 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibit various biological activities, including:

- Antiparasitic Activity : Compounds with tetrahydroquinoline structures have shown efficacy against parasites such as Trypanosoma brucei.

- Anticancer Properties : The compound's ability to inhibit specific kinases may contribute to its potential as an anticancer agent.

- Antimicrobial Effects : Similar sulfonamide derivatives have demonstrated broad-spectrum antimicrobial activity.

Case Studies

- Inhibition of Kinases : A study demonstrated that compounds with similar structures effectively inhibited the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) kinases. This inhibition is crucial for developing targeted cancer therapies.

- Antiparasitic Efficacy : Research on related compounds revealed significant antiparasitic activity against Trypanosoma brucei, suggesting that 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide may also exhibit similar effects.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Preliminary studies suggest that the sulfonamide group enhances binding to target proteins, while the halogen substituents (chloro and fluoro) may influence the compound's affinity and selectivity.

Synthesis Methods

The synthesis of 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Tetrahydroquinoline Framework : This involves cyclization reactions using appropriate precursors.

- Introduction of the Sulfonamide Moiety : The sulfonamide group is introduced through nucleophilic substitution reactions.

- Halogenation : The chloro and fluoro groups are added via electrophilic aromatic substitution methods.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Tested Conditions | Optimal Outcome |

|---|---|---|

| Solvent | Pyridine, DMF, THF | Pyridine (yield: 78%) |

| Temperature | 25°C, 50°C, reflux | 25°C (minimizes side products) |

| Catalyst Loading | 0.1–5 mol% DMAP | 1 mol% (balance of rate/cost) |

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Level: Basic (Characterization)

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., sulfonamide NH at δ 10–12 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error.

- HPLC-PDA: Purity assessment (>98%) using C18 column (acetonitrile/water + 0.1% TFA) .

Note: X-ray crystallography is preferred for absolute configuration determination if crystals are obtainable.

How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Level: Advanced (Data Analysis)

Answer:

Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:

- Orthogonal Assays: Compare enzymatic inhibition (e.g., kinase assays) vs. cell-based viability (MTT assay) .

- Purity Reassessment: Use HPLC-ELSD to detect low-level impurities affecting bioactivity.

- Structural Confirmation: Re-analyze batches with conflicting data via ¹H NMR and HRMS .

What strategies are recommended for structure-activity relationship (SAR) studies targeting the tetrahydroquinoline moiety?

Level: Advanced (Mechanistic Studies)

Answer:

Systematic modifications and evaluation:

Q. Table 2: Key SAR Observations

How can computational modeling guide target identification for this compound?

Level: Advanced (Mechanistic Studies)

Answer:

- Molecular Docking: Use AutoDock Vina to predict binding modes with kinases or sulfotransferases (focus on sulfonamide interaction motifs) .

- MD Simulations: Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories) to prioritize targets.

What methods validate the compound’s stability under physiological conditions?

Level: Advanced (Experimental Design)

Answer:

- Forced Degradation Studies: Expose to pH 1–9 buffers (37°C, 24 hrs) and monitor via UPLC-MS .

- Light/Heat Stress: Accelerated stability testing (ICH Q1A guidelines) to identify degradation products.

How should researchers address low aqueous solubility during in vitro assays?

Level: Advanced (Experimental Design)

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.